molecular formula C12H17ClN2 B12743300 1H-Indole-3-methanamine, N-ethyl-1-methyl-, monohydrochloride CAS No. 119001-06-8

1H-Indole-3-methanamine, N-ethyl-1-methyl-, monohydrochloride

Cat. No.: B12743300
CAS No.: 119001-06-8
M. Wt: 224.73 g/mol
InChI Key: LFSYJKNCMNIDKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indole-3-methanamine, N-ethyl-1-methyl-, monohydrochloride is a chemical compound belonging to the indole family Indoles are heterocyclic compounds that are widely distributed in nature and are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-3-methanamine, N-ethyl-1-methyl-, monohydrochloride typically involves the alkylation of indole derivatives. One common method is the reaction of 1H-indole-3-methanamine with ethyl iodide and methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the monohydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Indole-3-methanamine, N-ethyl-1-methyl-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding indole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of different substituted indole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Reduced indole amines.

    Substitution: Various N-substituted indole derivatives.

Scientific Research Applications

1H-Indole-3-methanamine, N-ethyl-1-methyl-, monohydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential role in biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Indole-3-methanamine, N-ethyl-1-methyl-, monohydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at serotonin receptors, influencing neurotransmitter signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1H-Indole-3-ethanamine, N-methyl-: Another indole derivative with similar structural features.

    1H-Indole-3-ethanamine, α-methyl-: A compound with a similar indole core but different substituents.

Uniqueness

1H-Indole-3-methanamine, N-ethyl-1-methyl-, monohydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its N-ethyl and N-methyl groups differentiate it from other indole derivatives, potentially leading to unique interactions with biological targets and distinct applications in research and industry.

Properties

CAS No.

119001-06-8

Molecular Formula

C12H17ClN2

Molecular Weight

224.73 g/mol

IUPAC Name

N-[(1-methylindol-3-yl)methyl]ethanamine;hydrochloride

InChI

InChI=1S/C12H16N2.ClH/c1-3-13-8-10-9-14(2)12-7-5-4-6-11(10)12;/h4-7,9,13H,3,8H2,1-2H3;1H

InChI Key

LFSYJKNCMNIDKF-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CN(C2=CC=CC=C21)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.